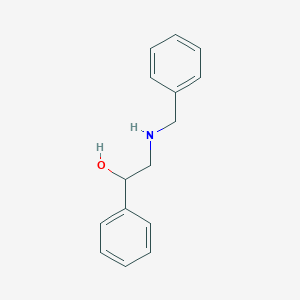

2-(Bencilamino)-1-feniletanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of phenylamino compounds can involve multiple steps, including the coupling of phenyl groups to a central structure. For instance, in the synthesis of 1,3,5-Tris(phenylamino) benzene derivatives, nuclear magnetic resonance spectroscopy and high-resolution mass spectra were used to confirm the structure of the synthesized products . Similarly, the synthesis of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones involved evaluating their antimicrobial and anticancer activities . These methods and findings could be extrapolated to the synthesis and analysis of "2-(Benzylamino)-1-phenylethanol".

Molecular Structure Analysis

The molecular structure of phenylamino compounds is crucial in determining their biological and physical properties. Theoretical calculations, such as those conducted for 1,3,5-Tris(phenylamino) benzene derivatives, help in understanding the antioxidation mechanism and the effects of substitution groups on the molecular structure and electronic effects . The structure of 1,4-bis(3,3,3-triphenylpropynyl)benzene, which features a central phenylene that can act as a gyroscope wheel, provides insights into the dynamics of molecular motion in crystalline solids . These analyses are relevant to understanding the molecular structure of "2-(Benzylamino)-1-phenylethanol".

Chemical Reactions Analysis

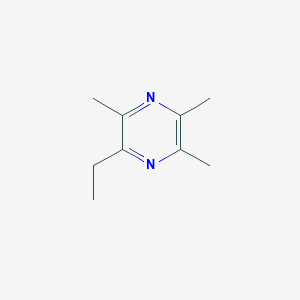

The reactivity of phenylamino compounds can lead to a variety of products. For example, the reaction of 1-nitro-2-phenylethane with alkali produced ammonia, hydrocyanic acid, benzaldehyde, benzoic acid, phenylacetic acid, and 2,5-diphenylpyrazine . A reaction mechanism was proposed to account for their formation. This kind of chemical reaction analysis is important for understanding the potential reactions "2-(Benzylamino)-1-phenylethanol" might undergo under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylamino compounds are influenced by their molecular structure. The antioxidation behavior of 1,3,5-Tris(phenylamino) benzene and its derivatives was evaluated using a rotary oxygen bomb test and pressurized differential scanning calorimetry, indicating better antioxidation ability at elevated temperatures compared to commercial antioxidants . The dynamics of molecular motion, such as the rotation of phenylene groups, were characterized using solid-state NMR and thermal analyses . These studies provide a foundation for predicting the physical and chemical properties of "2-(Benzylamino)-1-phenylethanol".

Aplicaciones Científicas De Investigación

Agentes Anti-Alzheimer

Los derivados de 2-(bencilamino)-1-feniletanol se han estudiado por su potencial como agentes anti-Alzheimer multifuncionales modificadores de la enfermedad . Estos compuestos están diseñados modificando los inhibidores de la colinesterasa hacia la inhibición de la β-secretasa . El compuesto más prometedor mostró una potencia inhibitoria contra la acetilcolinesterasa, un objetivo sintomático, y objetivos modificadores de la enfermedad: β-secretasa y la agregación de Aβ .

Inhibidores de la Colinesterasa

La estructura de la molécula sugiere un potencial para un mayor desarrollo como compuesto principal para el descubrimiento de fármacos. Su capacidad para interactuar con sistemas biológicos podría explorarse en diversas áreas de investigación científica, incluida la química medicinal.

Inhibidores de la Tirosinasa

En un estudio, los derivados de (Z)-2-(bencilamino)-5-bencilidenotiazol-4(5H)-ona (BABT) se diseñaron como inhibidores de la tirosinasa basados en la estructura de MHY2081 . Esto sugiere que this compound podría usarse potencialmente en el diseño de inhibidores de la tirosinasa.

Reacciones de Acilación

El grupo amino en this compound podría reaccionar potencialmente con agentes acilantes para formar amidas sustituidas. Esta propiedad podría ser útil en varias reacciones químicas y síntesis.

Hidrólisis

En condiciones fuertemente ácidas o básicas, el enlace amida en this compound podría sufrir hidrólisis para producir ácido acético y bencilamina. Esto podría ser útil en varios procesos y reacciones químicas.

Reacciones Ácido-Base

El grupo amino en this compound puede actuar como una base y aceptar protones de los ácidos. Esta propiedad podría ser útil en varias reacciones químicas y síntesis.

Mecanismo De Acción

Target of Action

A structurally similar compound, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), has been identified as a senescence inducer . It is widely used as a Wnt agonist, although its target molecules remain to be clarified .

Mode of Action

AMBMP was anticipated to be a tubulin disruptor, which was subsequently confirmed by its inhibitory activity of tubulin polymerization .

Biochemical Pathways

Tubulin is a key protein in the formation of microtubules, which are essential for cell division, intracellular transport, and maintaining cell shape .

Result of Action

AMBMP was identified as a senescence inducer, suggesting that it could potentially induce cellular aging or death .

Propiedades

IUPAC Name |

2-(benzylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOCLQUZOIZSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281967 | |

| Record name | 2-(benzylamino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727952 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

27159-30-4 | |

| Record name | NSC23646 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylamino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary chemical reaction involving 2-(Benzylamino)-1-phenylethanol as described in the research?

A1: 2-(Benzylamino)-1-phenylethanol serves as a key starting material in the synthesis of 4-phenyltetrahydroisoquinolines. This reaction proceeds via an acid-catalyzed ring closure. [, ] The research explores the scope and limitations of this reaction, providing insights into the optimal conditions and potential mechanisms involved.

Q2: Has 2-(Benzylamino)-1-phenylethanol been used in analytical chemistry applications?

A2: Yes, a derivative of 2-(Benzylamino)-1-phenylethanol has been utilized in the development of a novel chiral stationary phase for chromatography. [] Specifically, an S-(-)-2-benzylamino-1-phenylethanol mono-derivative β-cyclodextrin bonded stationary phase (BzCSP) was created. This stationary phase proved effective in separating enantiomers of various chiral compounds, including pesticides, highlighting its potential for analytical applications, especially in determining enantiomeric purity and analyzing chiral mixtures.

Q3: Are there any studies exploring the performance of the BzCSP under different chromatographic conditions?

A3: The research on BzCSP demonstrated its versatility by testing its performance under various chromatographic modes, including normal phase, reversed-phase, and polar organic modes. [] This "multi-mode" capability makes BzCSP a promising tool for separating a wide range of chiral compounds, expanding its applicability in analytical chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)

![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)